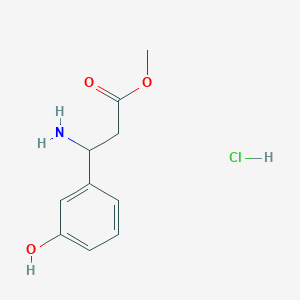![molecular formula C22H25NO2 B1370450 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid](/img/structure/B1370450.png)
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid is a derivative of Terbinafine, an allylamine antifungal agent widely used to treat fungal infections. Terbinafine itself is known for its efficacy against dermatophytes and other fungal pathogens. This compound retains the antifungal properties of its parent compound while exhibiting unique characteristics that make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid can be synthesized through the oxidation of Terbinafine. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete conversion of Terbinafine to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to Terbinafine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Terbinafine and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antifungal properties and potential use in developing new antifungal agents.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.
Industry: Utilized in the development of antifungal coatings and materials.
Wirkmechanismus
2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The accumulation of squalene within the fungal cell further enhances its fungicidal activity.
Vergleich Mit ähnlichen Verbindungen
Terbinafine: The parent compound, widely used as an antifungal agent.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar spectrum of activity.
Uniqueness: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid stands out due to its unique chemical structure, which imparts distinct properties compared to its parent compound and other similar antifungals. Its enhanced solubility and stability make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H25NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[[(E)-6,6-dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-22(2,3)14-7-4-8-15-23(17-21(24)25)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13H,15-17H2,1-3H3,(H,24,25)/b8-4+ |
InChI-Schlüssel |
ZTMIKPNGXUHMNH-XBXARRHUSA-N |
Isomerische SMILES |
CC(C)(C)C#C/C=C/CN(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
Kanonische SMILES |
CC(C)(C)C#CC=CCN(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


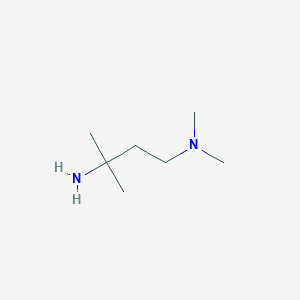
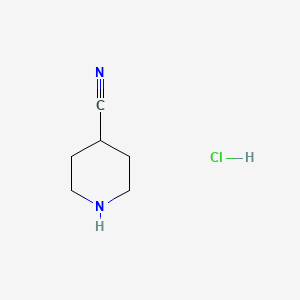
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)
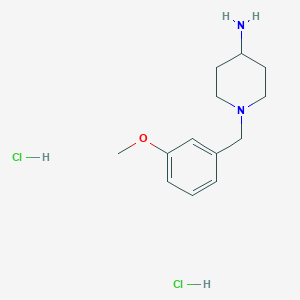

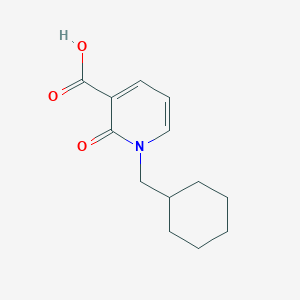
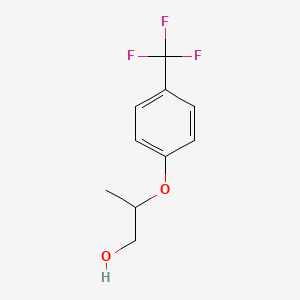
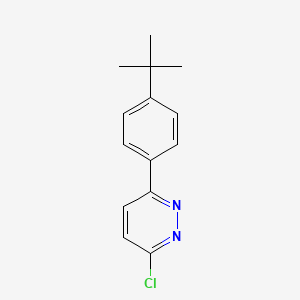
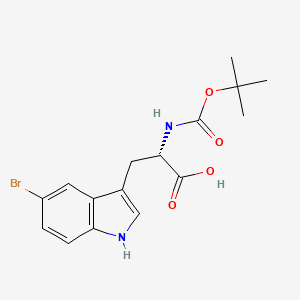

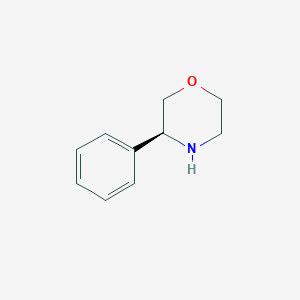
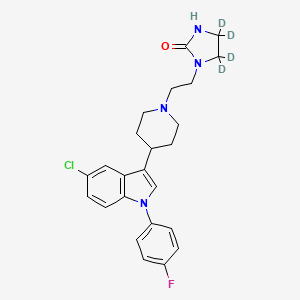
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
